An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a heterocyclic organic compound featuring a seven-membered oxepine ring fused to a benzene ring, with a hydroxyl group at the 5-position. This structure is of significant interest in medicinal chemistry as the benzoxepine core is a key feature in a variety of biologically active molecules.[1][2] Its utility as a building block for more complex pharmaceutical intermediates, particularly those with potential activity in the central nervous system, underscores the importance of a thorough understanding of its chemical properties.[3] This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 20426-87-3 | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| IUPAC Name | 2,3,4,5-tetrahydro-1-benzoxepin-5-ol | [4] |
| Melting Point | 75-76 °C | [3] |
| Boiling Point (Predicted) | 283.6 ± 19.0 °C | [3] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [3] |
| Storage | 2-8°C, sealed, dry | [3] |
Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
The most direct and common synthetic route to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol involves a two-step process: the intramolecular Friedel-Crafts cyclization to form the precursor ketone, followed by its reduction.
Step 1: Synthesis of the Precursor Ketone, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one
The synthesis of the key intermediate, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one, is typically achieved through an intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid. This reaction is generally catalyzed by a strong acid, such as polyphosphoric acid (PPA).
Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 4-phenoxybutyric acid.
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Addition of Catalyst: Add polyphosphoric acid to the flask. An excess of PPA is typically used to ensure the reaction goes to completion and to serve as the solvent.
-
Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained in the range of 100-120 °C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid and precipitate the product.
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Extraction and Purification: The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one. Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Synthesis of the ketone precursor.
Step 2: Reduction to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
The second step is the reduction of the carbonyl group of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one to a secondary alcohol. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its ease of handling.
Experimental Protocol: Reduction of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one
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Dissolving the Ketone: Dissolve 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
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Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be in slight excess to ensure complete reduction.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.
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Quenching and Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. The product is then extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure. The resulting crude 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol can be purified by recrystallization or column chromatography to yield the final product as a solid.
Caption: Reduction to the target alcohol.
Spectroscopic Characterization
While comprehensive, experimentally validated spectroscopic data for 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (a downfield multiplet), and the methylene protons of the oxepine ring, which would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbon bearing the hydroxyl group (in the range of 60-80 ppm), and the aliphatic carbons of the seven-membered ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the ether linkage is also expected.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.20 g/mol ). Common fragmentation patterns would include the loss of a water molecule from the molecular ion and cleavage of the oxepine ring.
Chemical Reactivity
The chemical reactivity of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is primarily dictated by the presence of the secondary benzylic alcohol and the benzoxepine core.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can undergo typical alcohol reactions:
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Oxidation: As a secondary benzylic alcohol, it can be oxidized back to the corresponding ketone, 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.
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Esterification: The alcohol can be acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding esters.
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Etherification: Williamson ether synthesis can be employed to convert the alcohol into an ether by first deprotonating with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.
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Substitution: The benzylic nature of the alcohol makes it susceptible to nucleophilic substitution reactions, often under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized benzylic carbocation.
Reactions Involving the Benzoxepine Ring
The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ether oxygen (ortho, para-directing and activating) and the alkyl portion of the fused ring will influence the regioselectivity of these reactions.
Biological and Pharmacological Significance
The benzoxepine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] Derivatives of benzoxepines have been investigated for their potential as anticancer, antihypertensive, anti-inflammatory, antidepressant, and antipsychotic agents.[1] The presence of the hydroxyl group in 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[3] While specific biological data for the parent alcohol is not extensively reported, its role as a key intermediate in the synthesis of neuroactive compounds suggests its importance in drug discovery programs targeting the central nervous system.[3]
Conclusion
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a valuable synthetic intermediate with a chemical profile dominated by its secondary benzylic alcohol functionality and the benzoxepine core. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the synthesis of more complex and potentially pharmacologically active molecules. Further research into the biological activities of this compound and its derivatives is warranted, given the established therapeutic potential of the benzoxepine scaffold.
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